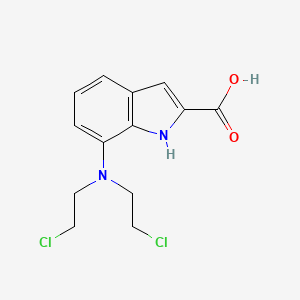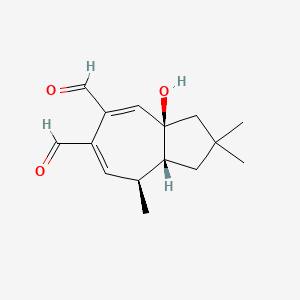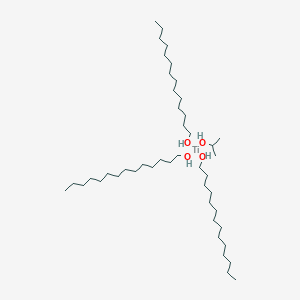
(Propan-2-olato)tris(tetradecan-1-olato)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propan-2-olato)tris(tetradecan-1-olato)titanium: is an organometallic compound with the molecular formula C45H94O4Ti . It is a complex of titanium with propan-2-ol and tetradecan-1-ol ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-olato)tris(tetradecan-1-olato)titanium typically involves the reaction of titanium tetrachloride (TiCl4) with propan-2-ol and tetradecan-1-ol in an inert atmosphere. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the titanium chloride. The process requires careful control of temperature and stoichiometry to ensure the formation of the desired complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity material.
Analyse Des Réactions Chimiques
(Propan-2-olato)tris(tetradecan-1-olato)titanium: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium oxides, which are useful in catalysis and material science.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium complexes.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, leading to the formation of new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Various ligands, such as halides and alkoxides, can be used for substitution reactions.
Major Products Formed:
Titanium oxides (TiO2) from oxidation reactions.
Lower oxidation state titanium complexes from reduction reactions.
New organometallic complexes from substitution reactions.
Applications De Recherche Scientifique
(Propan-2-olato)tris(tetradecan-1-olato)titanium: has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other titanium-based compounds and catalysts.
Biology: The compound can be used in biological studies to understand the interaction of titanium complexes with biological molecules.
Industry: Used in the production of advanced materials, such as coatings and ceramics.
Mécanisme D'action
The mechanism by which (Propan-2-olato)tris(tetradecan-1-olato)titanium exerts its effects involves its interaction with molecular targets and pathways. The titanium center can coordinate with various ligands, leading to changes in the electronic and steric properties of the complex. This can affect the reactivity and stability of the compound, making it useful in catalysis and material science.
Comparaison Avec Des Composés Similaires
(Propan-2-olato)tris(ethanolato)titanium
(Propan-2-olato)tris(butanolato)titanium
(Propan-2-olato)tris(hexanolato)titanium
(Propan-2-olato)tris(tetradecan-1-olato)titanium , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
68443-59-4 |
|---|---|
Formule moléculaire |
C45H98O4Ti |
Poids moléculaire |
751.1 g/mol |
Nom IUPAC |
propan-2-ol;tetradecan-1-ol;titanium |
InChI |
InChI=1S/3C14H30O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-3(2)4;/h3*15H,2-14H2,1H3;3-4H,1-2H3; |
Clé InChI |
GIVFZZZOYPIZPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCO.CCCCCCCCCCCCCCO.CCCCCCCCCCCCCCO.CC(C)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


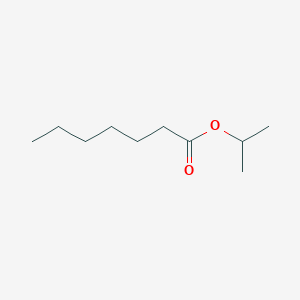
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
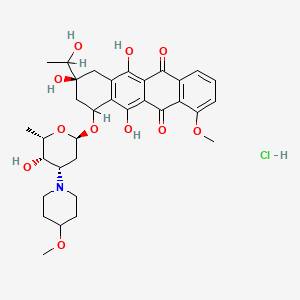
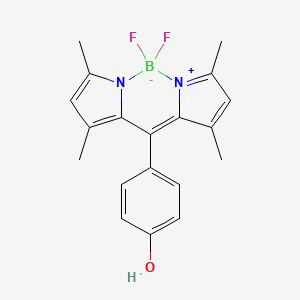
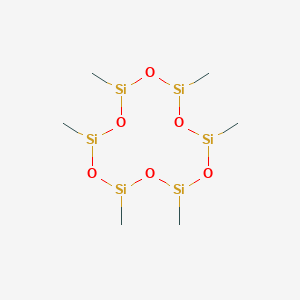
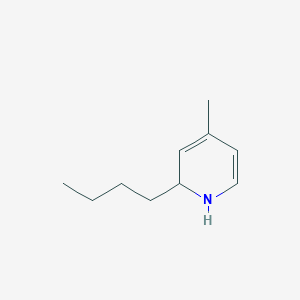
![methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate](/img/structure/B15347915.png)
![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
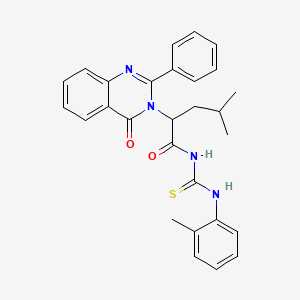
![3-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B15347928.png)
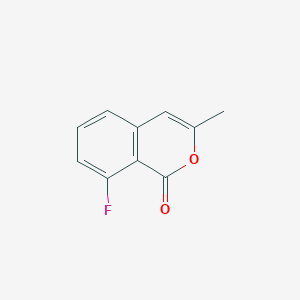
![7-(2-(Dimethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15347955.png)
